Fmoc-3-amino-2,2-difluoro-propionic acid
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Overview
Description
Fmoc-3-amino-2,2-difluoro-propionic acid is a synthetic amino acid derivative used primarily in the field of proteomics research. It has the molecular formula C18H15F2NO4 and a molecular weight of 347.32 . This compound is notable for its incorporation of fluorine atoms, which can significantly alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of fluorinating agents and protective group chemistry to ensure the selective introduction of functional groups .
Industrial Production Methods
Industrial production of Fmoc-3-amino-2,2-difluoro-propionic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures are also essential to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-2,2-difluoro-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Fluorinating Agents: Used in the initial synthesis to introduce fluorine atoms.
Bases: Such as piperidine, used for deprotection of the Fmoc group.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of fluorinated derivatives .
Scientific Research Applications
Fmoc-3-amino-2,2-difluoro-propionic acid is widely used in scientific research, particularly in the following areas:
Proteomics: As a building block for the synthesis of fluorinated peptides, which can be used to study protein structure and function.
Medicinal Chemistry: For the development of fluorinated amino acid analogs with potential therapeutic applications.
Chemical Biology: To investigate the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of Fmoc-3-amino-2,2-difluoro-propionic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s chemical and biological properties. The fluorine atoms can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the molecule. These effects can be exploited to modulate the activity of peptides and proteins in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: Another Fmoc-protected amino acid derivative used in similar research applications.
Fmoc-3-amino-2,2-difluoro-propionic acid polymer-bound: A polymer-bound version of the compound used for solid-phase synthesis.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable tool for studying the effects of fluorine substitution in peptides and proteins .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4/c19-18(20,16(22)23)10-21-17(24)25-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZFQTTWTYZFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-49-9 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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